
6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide, also known as BTOC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
- The related compound, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has been studied for its crystal structure, exhibiting anti-rotamer conformation about the C-N bond with the amide O atom either trans- or cis-related to the O atom of the pyran ring. These structural insights are crucial for understanding the molecular behavior of similar compounds (Reis et al., 2013).
GPR35 Receptor Agonism
- 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a compound closely related to 6-bromo-2-oxo-N-(m-tolyl)-2H-chromene-3-carboxamide, has been used as a powerful tool for studying orphan G protein-coupled receptor GPR35, indicating potential applications in receptor-targeted therapies or research (Thimm et al., 2013).
Eco-Friendly Synthesis Approaches
- A study described the synthesis of related 2-oxo-2H-chromene-3-carboxamides using environmentally friendly methods, which could apply to the synthesis of this compound, highlighting the importance of sustainable chemistry practices in drug synthesis (Proença & Costa, 2008).
Crystal Structure Analysis
- Investigations on the crystal structure of similar compounds, like 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, provide insights into intramolecular hydrogen bonding and molecular planarity, which are essential for understanding the physical and chemical properties of this compound (Gomes et al., 2016).
Fluorescence and Chemosensing
- Coumarin derivatives have been explored as fluorescent probes and chemosensors, suggesting the potential of this compound in similar applications, especially in detecting metal ions like Cu(II) (Bekhradnia et al., 2016).
Propiedades
IUPAC Name |
6-bromo-N-(3-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-10-3-2-4-13(7-10)19-16(20)14-9-11-8-12(18)5-6-15(11)22-17(14)21/h2-9H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXTKSRPBISQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)
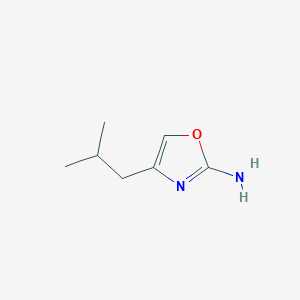
![7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B2419073.png)
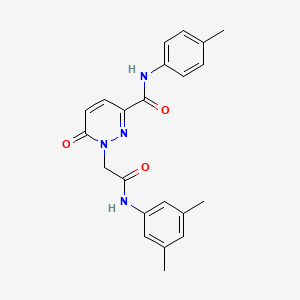
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)
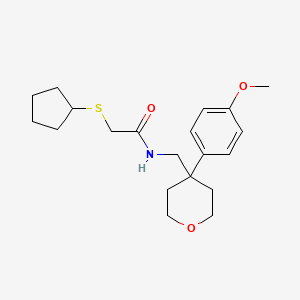

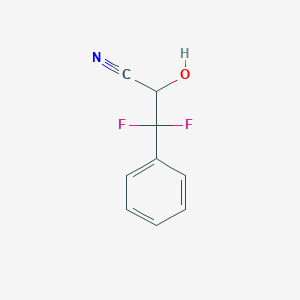
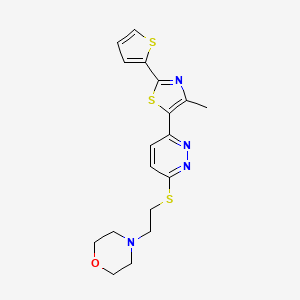

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)
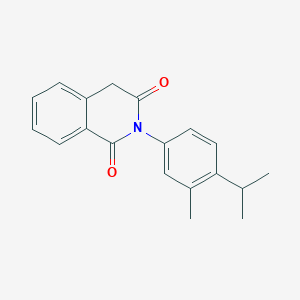
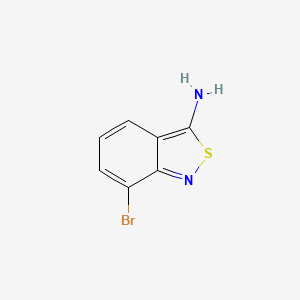
![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)